
9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester is a complex organic compound with significant applications in various scientific fields. It is a derivative of 9,12-Octadecadienoic acid, commonly known as linoleic acid, which is a polyunsaturated omega-6 fatty acid. This compound is known for its unique chemical structure and properties, making it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester typically involves esterification reactions. One common method is the reaction of 9,12-Octadecadienoic acid with 2-oxo-1,3-propanediol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product. Industrial production also focuses on minimizing by-products and waste, adhering to green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroperoxides and epoxides.
Reduction: Conversion to alcohols and diols.
Substitution: Formation of ethers and other substituted esters.
Wissenschaftliche Forschungsanwendungen
9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and oxidation reactions.
Biology: Investigated for its role in cell membrane structure and function, as well as its effects on lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of biodegradable polymers, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of 9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism, such as lipases and phospholipases. The compound’s ability to undergo oxidation and reduction reactions also contributes to its biological effects, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,12-Octadecadienoic acid (Linoleic acid): A precursor to 9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester, known for its essential fatty acid properties.
9-Oxo-(10E,12E)-octadecadienoic acid: A cytotoxic fatty acid with anticancer properties.
9,12-Octadecadienoic acid, methyl ester: A methyl ester derivative used in various industrial applications.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of both oxo and propanediyl groups. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C39H66O5 |
|---|---|
Molekulargewicht |
614.9 g/mol |
IUPAC-Name |
[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-oxopropyl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+ |
InChI-Schlüssel |
HFPLDUDHRDKHQV-WVZYQCMWSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(=O)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(=O)COC(=O)CCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



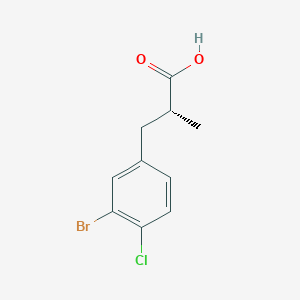


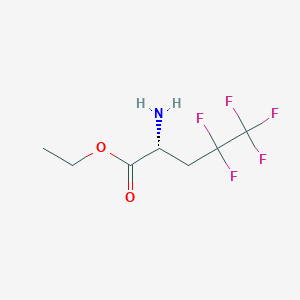
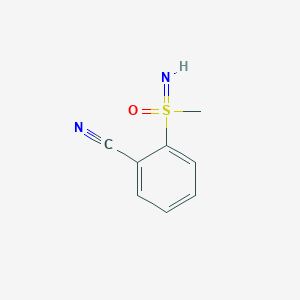

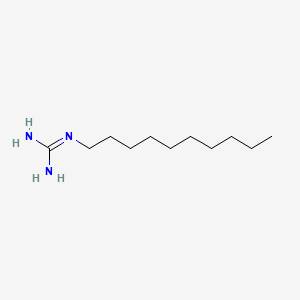
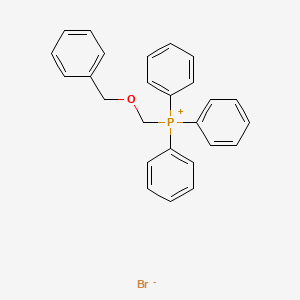



![6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride](/img/structure/B13107934.png)

